![molecular formula C19H16N4O2S2 B2723362 Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226455-99-7](/img/structure/B2723362.png)

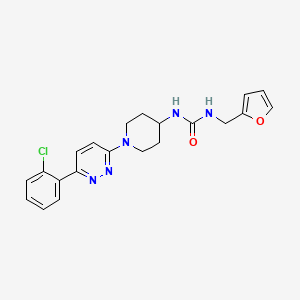

Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

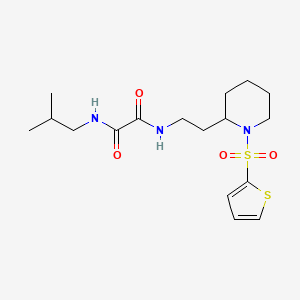

The compound “Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several heterocyclic moieties, including a benzothiazole ring and a thiadiazole ring . It is likely to be a part of a larger class of compounds that have been synthesized for their potential biological activities .

Applications De Recherche Scientifique

Anti-mycobacterial Properties

A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as new anti-mycobacterial chemotypes. Through the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, seventeen compounds showed potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The 5-trifluoromethyl derivatives emerged as the most promising, displaying low cytotoxicity and considerable therapeutic indexes (Pancholia et al., 2016).

Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted spectroscopic studies on related compounds, revealing the effects of molecular aggregation in organic solvent solutions. The study provided insights into the structural effects on molecule aggregation interactions, indicating the influence of substituent groups on aggregation processes (Matwijczuk et al., 2016).

Donor-Acceptor Approach in Polymer Chemistry

İçli-Özkut et al. (2013) explored furan and benzochalcogenodiazole based monomers via a donor–acceptor approach. The study highlighted the synthesis and characterization of polymers with significant intramolecular charge transfer properties, demonstrating potential applications in optoelectronic semiconductors (İçli-Özkut et al., 2013).

Antimicrobial Activity

Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with benzothiazole units. The study revealed variable and modest activity against bacteria and fungi, contributing to the development of potential antimicrobial agents (Patel et al., 2011).

Aza-Piancatelli Rearrangement

Reddy et al. (2012) described a methodology involving the aza-Piancatelli rearrangement for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process showcased an efficient route for constructing heterocyclic compounds with potential applications in medicinal chemistry (Reddy et al., 2012).

Mécanisme D'action

Target of Action

tuberculosis and COX-1 and COX-2 enzymes, which are involved in inflammation .

Mode of Action

It’s worth noting that similar benzothiazole derivatives have shown to inhibit cox-1 and cox-2 enzymes , which could suggest a similar mode of action.

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes by similar benzothiazole derivatives suggests that it may affect the prostaglandin synthesis pathway.

Result of Action

Similar benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-19(18-20-13-4-1-2-6-15(13)26-18)23-9-7-12(8-10-23)16-21-22-17(27-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXWYWBYALHBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)

![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)

![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)

![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)